2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride
Overview
Description
2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrazole ring, a naphthyl group, and an amine hydrochloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which is then linked to an ethyl thio group. This intermediate is subsequently reacted with 1-naphthylmethylamine under controlled conditions to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques such as chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thioethyl group.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and thioethyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amines and thioethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring and naphthyl group are key functional groups that enable binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride
- {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-phenylmethyl)amine hydrochloride
- {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-benzylmethyl)amine hydrochloride
Uniqueness
What sets 2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride apart from similar compounds is its naphthyl group. This group enhances its binding affinity and specificity for certain molecular targets, making it a more potent and selective compound in various applications.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S.ClH/c1-20-15(17-18-19-20)21-10-9-16-11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8,16H,9-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOXIZOVZXOVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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